Enhanced Lipophilicity (LogP 3.5) Differentiates 4-(4-(Trifluoromethyl)Phenyl)Pyridine from Non-Fluorinated Analogs for CNS and Membrane-Permeable Applications
4-(4-(Trifluoromethyl)Phenyl)Pyridine exhibits a calculated logP value of 3.5 [1], which is a 35% increase over the non-fluorinated 4-phenylpyridine analog (logP = 2.59) [2]. This difference in lipophilicity, driven by the trifluoromethyl group, is a key differentiator for applications requiring enhanced membrane permeability, such as in the design of central nervous system (CNS) therapeutics [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.5 (calculated) |
| Comparator Or Baseline | 4-Phenylpyridine: 2.59 (measured/predicted) |
| Quantified Difference | Δ +0.91 logP units (~35% increase) |
| Conditions | Computational prediction (XLogP3/PubChem) and literature values |
Why This Matters
This quantifiable increase in lipophilicity directly impacts passive membrane permeability, making the compound a superior building block for CNS-penetrant drug candidates compared to its non-fluorinated counterpart.
- [1] PubChem. (2025). 4-(4-Trifluoromethylphenyl)pyridine. Compound Summary. CID 613965. XLogP3 value. View Source
- [2] ChemicalBook. (n.d.). 939-23-1 | CAS DataBase. LogP value for 4-phenylpyridine. View Source
- [3] Nbinno. (2025). Optimizing Pharmaceutical Synthesis with Fluorinated Pyridine Derivatives. View Source
